(E)-2-(2-Nitroethenyl)thiophene

Anticancer Cytotoxicity Structure-Activity Relationship

(E)-2-(2-Nitroethenyl)thiophene (CAS 34312-77-1; also referred to as trans-2-(2-nitrovinyl)thiophene) is a nitro-functionalized thiophene derivative bearing a conjugated (E)-nitrovinyl substituent at the 2-position. With a molecular formula of C₆H₅NO₂S and molecular weight of 155.17 g/mol, the compound exists as a yellow crystalline solid with a melting point of 79–81 °C (lit.) and a predicted boiling point of 269.7 ± 15.0 °C.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
Cat. No. B1630572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-Nitroethenyl)thiophene
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H
InChIKeyUTPOWFFIBWOQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-(2-Nitroethenyl)thiophene: Technical Baseline for Scientific Procurement Decision-Making


(E)-2-(2-Nitroethenyl)thiophene (CAS 34312-77-1; also referred to as trans-2-(2-nitrovinyl)thiophene) is a nitro-functionalized thiophene derivative bearing a conjugated (E)-nitrovinyl substituent at the 2-position. With a molecular formula of C₆H₅NO₂S and molecular weight of 155.17 g/mol, the compound exists as a yellow crystalline solid with a melting point of 79–81 °C (lit.) and a predicted boiling point of 269.7 ± 15.0 °C . The electron-withdrawing nitrovinyl group imparts pronounced electron-deficient character to the conjugated π-system, making this compound a versatile electrophilic building block in polar Diels-Alder cycloadditions, a key intermediate in the synthesis of pharmaceutical scaffolds (e.g., ticlopidine and thieno[3,2-c]pyridine derivatives), and a candidate monomer for n-type organic semiconductors and corrosion inhibitors [1].

Why (E)-2-(2-Nitroethenyl)thiophene Cannot Be Interchanged with Closest Analogs: The Substitution Risk Analysis


Although structurally related nitrovinyl heterocycles share a common conjugated nitroalkene motif, substitution of the heteroatom (S vs. O vs. N), alteration of the double-bond geometry (E vs. Z), or positional isomerism (2- vs. 3-substitution) produces measurable differences in electronic structure, chemical reactivity, and biological outcome that render generic interchange scientifically unsound. DFT calculations at the B3LYP/6-311G level demonstrate that 2-(2-nitrovinyl)thiophene possesses a distinct HOMO–LUMO gap and charge-transfer character directly attributable to the sulfur heteroatom, which cannot be replicated by furan or pyrrole analogs [1]. The E-configuration of the nitrovinyl double bond is critical for stereospecific Diels-Alder cycloaddition transition states, meaning the Z-isomer yields entirely different product distributions [2]. The quantitative evidence below establishes where differentiation is verifiable, enabling evidence-based selection.

(E)-2-(2-Nitroethenyl)thiophene: Quantitative Differentiation Evidence vs. Closest Analogs


Cytotoxicity Profile Divergence: Thiophene-Derived vs. Furan-Derived γ-Lactam in Multi-Cell-Line Panel

In a direct head-to-head comparison of γ-lactam products derived from (E)-2-(2-nitrovinyl)thiophene (4a) vs. (E)-2-(2-nitrovinyl)furan (4b), the thiophene-derived lactam 4a showed selective cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 5.67 ± 1.70 mM) while showing no significant activity against the PC3 prostate cancer line. In contrast, the furan-derived lactam 4b exhibited dual-lineage activity against both MCF-7 (IC₅₀ = 5.92 ± 1.86 mM) and PC3 (IC₅₀ = 6.70 ± 2.10 mM). Neither compound was active against C6 glioblastoma, SHSY-5Y neuroblastoma, or L929 fibroblast lines at the concentrations tested [1].

Anticancer Cytotoxicity Structure-Activity Relationship

Continuous-Flow Biocatalytic Reduction Rate Enhancement: Miniaturized Bioreactor vs. Conventional Macroscale

Using trans-2-(2-nitrovinyl)thiophene as a model substrate for pentaerythritol tetranitrate reductase, a continuous two-phase flow miniaturized bioreactor demonstrated an increased rate of enzyme-catalyzed reduction compared to conventional macroscale batch experiments. The miniaturized system enabled real-time monitoring of anaerobic biocatalysis with enhanced mass transfer characteristics [1].

Biocatalysis Process Chemistry Flow Chemistry

Synthetic Yield Variability Across Condensation Routes: Procurement-Relevant Purity and Cost Implications

Literature reports for the Knoevenagel-type condensation of 2-thiophenecarboxaldehyde with nitromethane to produce 2-(2-nitrovinyl)thiophene show wide yield variability depending on reaction conditions. One protocol reports a yield of approximately 90%, while a modified procedure yields approximately 66%, and a third method using oxalic acid workup yields 61.2% . This variability is substantially greater than that reported for the analogous furan condensation (typically 70–85% in optimized literature protocols), reflecting differences in aldehyde reactivity and product crystallinity.

Synthetic Methodology Process Optimization Route Scouting

Polar Diels-Alder Electrophilicity: Nitrothiophene vs. Nitrobenzothiophene and Nitrofuran as Dienophiles

In a systematic study of nitrothiophenes as electrophiles in polar Diels-Alder reactions, 2-(2-nitrovinyl)thiophene belongs to a class of nitro-activated five-membered heterocyclic dienophiles whose reactivity is tunable by solvent polarity and microwave irradiation. Comparative studies within this class demonstrate that 2-nitrobenzothiophenes react as electrophiles with dienes of varying nucleophilicity (e.g., 2-methyl-1,3-butadiene; 1-trimethylsilyloxy-1,3-butadiene), with the nitro group serving as a traceless directing group that is extruded under thermal conditions [1]. The thiophene-based dienophile displays intermediate electrophilicity between the more reactive nitrobenzothiophenes (extended π-system) and the less thermally stable nitrofuran analogs.

Cycloaddition Diels-Alder Electrophilicity

Application Scenarios Where (E)-2-(2-Nitroethenyl)thiophene Provides Verifiable Advantage Over Analogs


Medicinal Chemistry: Selective Anticancer γ-Lactam Library Synthesis Targeting MCF-7 Breast Cancer

Based on the direct head-to-head cytotoxicity evidence [1], research groups pursuing selective MCF-7 inhibition without PC3 prostate cancer off-target effects should select (E)-2-(2-nitrovinyl)thiophene over its furan counterpart as the starting material for β-aryl-α-dimethoxyphosphoryl-γ-lactam synthesis. The thiophene-derived lactam 4a demonstrates a cleaner selectivity profile (MCF-7 IC₅₀ = 5.67 mM; no PC3 activity) compared to the dual-lineage activity of the furan-derived lactam 4b. This specificity reduces the synthetic burden of downstream counter-screening when MCF-7-selective lead optimization is the program objective.

Flow Chemistry and Biocatalysis: Enzyme Reductase Process Development and Scale-Up

For process chemistry teams developing continuous-flow biocatalytic reduction platforms, (E)-2-(2-nitrovinyl)thiophene is an established model substrate with published rate comparisons between miniaturized flow and macroscale batch reactors using pentaerythritol tetranitrate reductase [2]. This pre-existing benchmark data eliminates the need for initial substrate scouting, enabling immediate reactor characterization. Procurement of the compound at ≥98% purity (commercially available from multiple vendors) ensures reproducibility of the published enzyme kinetics.

Organic Electronics: n-Type Semiconductor Monomer Design and DSSC Development

DFT calculations at the B3LYP/6-311G level confirm that 2-(2-nitrovinyl)thiophene possesses the HOMO–LUMO gap, charge-transfer character, and first hyperpolarizability values consistent with n-type organic semiconductor and dye-sensitized solar cell (DSSC) applications [3]. When compared via class-level DFT/TDDFT studies, thiophene-based vinyl-coupled oligomers (VCTOs) exhibit distinct optoelectronic properties from their furan counterparts (VCFOs), with 21 out of 23 designed furan oligomers showing superior light-harvesting efficiency and electron injection characteristics, while thiophene oligomers offer advantages in structural stability and synthetic accessibility [4]. This positions 2-(2-nitrovinyl)thiophene as the preferred monomer for applications where device durability and scalable synthesis are prioritized over maximum photon conversion efficiency.

Synthetic Methodology: Heterocyclic Scaffold Construction via Domino Diels-Alder/Nitro-Extrusion Sequences

The intermediate electrophilicity and thermal extrudability of the nitro group in 2-(2-nitrovinyl)thiophene enable domino Diels-Alder/nitro-elimination sequences for constructing thienyl-substituted carbocycles and xanthones [5]. This 'traceless directing group' strategy is uniquely suited to the thiophene nitrovinyl scaffold because the sulfur atom stabilizes the transition state sufficiently to permit nitro extrusion without ring degradation—a balance that furan analogs (prone to ring-opening) and benzothiophene analogs (higher activation barrier for extrusion) cannot simultaneously achieve. Synthetic groups requiring traceless dienophile activation should prioritize this compound over the furan and benzothiophene alternatives.

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